
SCH 23390 Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCH 23390 Glucuronide is a metabolite of SCH 23390, a highly potent and selective dopamine D1-like receptor antagonist. SCH 23390 is known for its ability to bind with high affinity to dopamine D1 and D5 receptor subtypes, as well as serotonin receptor subtypes 5-HT2 and 5-HT1C . This compound is formed through the glucuronidation process, which enhances the compound’s water solubility and facilitates its excretion from the body .
Vorbereitungsmethoden
The synthesis of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390. This process can be carried out in vitro using rat liver microsomes and the cofactor UDP-glucuronic acid (UDPGA) . The reaction conditions typically include the addition of detergents such as Lubrol or Triton X-100 to enhance liver enzyme activity. The separation of this compound from SCH 23390 can be achieved using high-performance liquid chromatography (HPLC) techniques or solvent extraction with 3-heptanone .
Analyse Chemischer Reaktionen
SCH 23390 Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction that involves the conjugation of glucuronic acid to the parent compound. This reaction is catalyzed by the enzyme glucuronosyltransferase . The major product formed from this reaction is this compound, which is more water-soluble and can be readily excreted from the body. Other reactions such as oxidation, reduction, or substitution are not commonly associated with this compound.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Role in Metabolism
SCH 23390 Glucuronide is primarily utilized in pharmacokinetic studies to investigate the metabolism of SCH 23390. The glucuronidation process enhances the solubility of the parent compound, facilitating its excretion from the body. This metabolic transformation is primarily catalyzed by UDP-glucuronosyltransferases, which are predominantly present in the liver but also found in other tissues such as the gut and kidney .
Enzymatic Activity
Studies have shown that the glucuronidation of SCH 23390 involves a reaction where glucuronic acid is transferred from UDP-glucuronic acid to the hydroxyl group of SCH 23390, resulting in an O-glucuronide conjugate. Factors influencing this enzymatic reaction include pH, enzyme concentration, and the presence of other substrates or inhibitors.
Investigating Dopamine Receptor Interactions
Dopamine Receptor Antagonism
SCH 23390 is recognized for its high affinity for dopamine D1 and D5 receptors. The inhibition constants (K_i) for these receptors are approximately 0.2 nM and 0.3 nM, respectively . The metabolite this compound aids researchers in understanding how modifications to drug structures can affect their therapeutic profiles and safety profiles in clinical settings.
Behavioral Studies
Research involving animal models has demonstrated that systemic administration of SCH 23390 can modulate dopaminergic activity. For instance, it has been shown to reverse cocaine-induced locomotion in rats by occupying D1-like receptors in the nucleus accumbens . Such studies highlight the importance of this compound as a reference compound in examining drug interactions and metabolic pathways involving dopamine receptor antagonists.
Drug Interaction Studies
Metabolic Pathways
The formation of this compound allows for the exploration of metabolic pathways involving other dopaminergic agents. In vitro studies have indicated that glucuronidation rates differ among various compounds, which may influence their duration of action and therapeutic efficacy . For example, comparisons between SCH 23390 and its analogs reveal distinct glucuronidation profiles that can inform drug design strategies.
Case Studies and Research Findings
Wirkmechanismus
SCH 23390 Glucuronide exerts its effects by binding to dopamine D1-like receptors, specifically D1 and D5 receptor subtypes . This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various intracellular signaling pathways, ultimately affecting neuronal activity and neurotransmitter release . This compound also binds to serotonin receptors, although higher doses are required to induce a similar response in vivo .
Vergleich Mit ähnlichen Verbindungen
SCH 23390 Glucuronide is unique in its high selectivity and affinity for dopamine D1-like receptors. Similar compounds include haloperidol, apomorphine, and alpha-naphthol, which also demonstrate affinity for the glucuronosyltransferase enzyme responsible for the glucuronidation of SCH 23390 . these compounds differ in their receptor selectivity and pharmacological profiles. For example, haloperidol is a dopamine D2 receptor antagonist, while apomorphine is a non-selective dopamine receptor agonist .
Eigenschaften
CAS-Nummer |
138584-32-4 |
---|---|
Molekularformel |
C₂₃H₂₆ClNO₇ |
Molekulargewicht |
463.91 |
Synonyme |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.